molecular formula C10H10N2O B8749487 O-(quinolin-2-ylmethyl)hydroxylamine

O-(quinolin-2-ylmethyl)hydroxylamine

Cat. No.: B8749487
M. Wt: 174.20 g/mol
InChI Key: NMMQDWCYZYKCGR-UHFFFAOYSA-N
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Description

O-(Quinolin-2-ylmethyl)hydroxylamine is a hydroxylamine derivative featuring a quinoline moiety linked via a methylene group to the hydroxylamine oxygen. Quinoline, a heteroaromatic system with a nitrogen atom, imparts unique electronic and steric properties to this compound. This article compares its inferred properties with similar compounds, focusing on structural, spectroscopic, thermal, and functional attributes.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

O-(quinolin-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C10H10N2O/c11-13-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2

InChI Key

NMMQDWCYZYKCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CON

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Research indicates that O-(quinolin-2-ylmethyl)hydroxylamine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various pathogenic bacteria, showcasing its potential as an antibacterial agent. The minimal inhibitory concentrations (MICs) of derivatives containing this compound were found to be lower than those of standard antibiotics, indicating superior efficacy against specific strains such as E. coli and S. aureus .

Compound Pathogen MIC (mg/mL) Standard Antibiotic MIC (mg/mL)
This compound derivativeE. coli0.10.4
This compound derivativeS. aureus0.050.1

Anticancer Activity

The anticancer potential of this compound has also been studied extensively. Compounds derived from this hydroxylamine have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). For instance, one derivative achieved an IC50 value of 5.6 mM against the A-549 lung cancer cell line, demonstrating its potency compared to conventional chemotherapeutic agents like doxorubicin .

Cell Line IC50 (mM) Reference Drug IC50 (mM)
MCF-721.02Doxorubicin: 1.83
HCT-11627.73Doxorubicin: 1.83

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Synthesis of Anticancer Agents

A case study involved synthesizing a series of quinoline-based derivatives using this compound as a precursor. These derivatives were evaluated for their anticancer properties against multiple cell lines, revealing promising results that led to further exploration in preclinical trials .

Development of Antimicrobial Compounds

Another significant case study focused on the antimicrobial properties of this compound derivatives against multi-drug resistant bacterial strains. The findings prompted researchers to consider these compounds as potential alternatives to traditional antibiotics .

Comparison with Similar Compounds

Key Structural Features

The quinolin-2-ylmethyl group distinguishes O-(quinolin-2-ylmethyl)hydroxylamine from other O-substituted hydroxylamines. Key analogs include:

Compound Name Substituent Structure Molecular Weight (g/mol) Reference
O-(Naphthalen-2-ylmethyl)hydroxylamine Bicyclic aromatic (naphthyl) 187.2 (calc. from HRMS)
O-(Biphenyl-4-ylmethyl)hydroxylamine Biphenyl 199.2 (calc. from HRMS)
O-(3-Methoxybenzyl)hydroxylamine Methoxy-substituted aryl 154 (MS-ESI)
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Heterocyclic (THP) 131.17

Inferences for this compound:

  • Molecular Weight: Estimated ~199.2 g/mol (quinoline: C₉H₇N + CH₂NHOH).
  • Electronic Effects: The nitrogen in quinoline may act as an electron-withdrawing group, altering reactivity compared to purely aromatic substituents like naphthyl or biphenyl.

Spectroscopic Data Comparison

NMR Characteristics

Key ¹H NMR shifts for analogs (CDCl₃ or DMSO-d₆):

Compound Name Key ¹H NMR Peaks (δ, ppm) Reference
O-(Naphthalen-2-ylmethyl)hydroxylamine 4.15 (s, 2H, CH₂), 7.3–7.8 (m, Ar-H)
O-(3-Methoxybenzyl)hydroxylamine 3.75 (s, 3H, OCH₃), 6.7–7.2 (m, Ar-H)
O-(Thiophen-2-ylmethyl)hydroxylamine 4.45 (s, 2H, CH₂), 6.9–7.3 (m, thiophene-H)

Inferences for this compound:

  • CH₂ Resonance : Likely ~4.2–4.5 ppm, similar to naphthyl and thiophenyl analogs.
  • Aromatic Signals: Quinoline protons (C3–C8) may resonate at 7.5–8.5 ppm due to deshielding from the nitrogen atom .

Thermal Stability and Reactivity

Thermal Behavior of Hydroxylamine Derivatives

From adiabatic calorimetric studies :

  • Hydroxylamine Hydrochloride (H₂NOH·HCl): Decomposes at ~120°C with exothermic activity.
  • Hydroxylamine Sulfate [(H₂NOH)₂·H₂SO₄]: Stable up to 150°C.
  • O-Substituted Analogs : Bulkier substituents (e.g., biphenyl, naphthyl) increase thermal stability due to reduced molecular mobility.

Inferences for this compound:

Antimicrobial and Pharmacological Potential

  • O-Ethyl Hydroxylamine : Exhibits antimicrobial activity via ribonucleotide reductase inhibition .
  • O-(Naphthalen-2-ylmethyl)hydroxylamine : Acts as a pharmacological chaperone for enzyme stabilization .

Inferences for this compound:

  • Potential antimalarial or anticancer activity due to quinoline’s established role in drug design (e.g., chloroquine).

Inferences :

  • Likely moderate to high toxicity, necessitating precautions in synthesis and application.

Q & A

Q. What are the optimal synthetic routes for preparing O-(quinolin-2-ylmethyl)hydroxylamine, and how can purity be ensured?

this compound can be synthesized via reductive amination or nucleophilic substitution of quinoline derivatives with hydroxylamine precursors. For example, a one-pot reductive amination protocol (similar to ) using aldehydes and hydroxylamine derivatives under mild acidic conditions (e.g., HCl catalysis) yields stable intermediates. Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/heptane gradients) . Purity validation requires HPLC with UV detection or LC-MS, targeting >95% purity. Stability assessments under varying pH and temperature are critical to prevent decomposition .

Q. How can researchers characterize this compound and confirm its structural integrity?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^{13}C NMR to identify the quinoline methylene group (δ ~4.5 ppm for –CH2_2–) and hydroxylamine protons (δ ~5–6 ppm).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
  • IR : Detection of N–O stretching vibrations (~950 cm1^{-1}) and quinoline ring signatures (~1600 cm1^{-1}) .

Q. What are the key stability considerations for storing and handling this compound?

The compound is hygroscopic and prone to oxidation. Storage recommendations:

  • Temperature : –20°C under inert gas (N2_2 or Ar).
  • Solvent : Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis.
  • Light exposure : Use amber vials to prevent photodegradation. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in nucleophilic vs. electrophilic pathways?

Computational studies (e.g., B3LYP/6-311+G(2df,2p)) reveal dual catalytic roles. The hydroxylamine group acts as a bifunctional catalyst:

  • Nucleophilic pathways : The oxygen atom attacks electrophilic centers (e.g., carbonyl groups), forming tetrahedral intermediates (DG‡ ~18–20 kcal/mol).
  • Electrophilic pathways : The nitrogen atom facilitates proton transfer in acylation reactions, favoring N-acylated products despite experimental contradictions (e.g., O-acylation dominance in phenyl acetate reactions). Solvation effects (PCM models) significantly lower activation barriers in aqueous systems .

Q. What experimental strategies resolve contradictions between computational predictions and observed reaction products?

Case study: When theoretical models predict N-acylation but experiments yield O-acylated products (as in ):

  • Kinetic vs. thermodynamic control : Perform time-resolved experiments (e.g., stopped-flow spectroscopy) to identify intermediates.
  • Isotopic labeling : Use 15^{15}N-labeled hydroxylamine to track bond formation via 15^{15}N NMR.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than water .

Q. How can this compound be applied in analytical derivatization for trace aldehyde detection?

Derivatization protocols:

  • Derivatizing agent : React with aldehydes to form stable oximes. For example, use PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) to enhance GC-MS sensitivity via electron-capture negative ionization (ECNI) .
  • Optimization : Adjust pH (5–7) and reaction time (30–60 min) for maximum yield. Clean-up steps (e.g., Chromosorb P columns) reduce matrix interference .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

  • Software : Gaussian or ORCA for DFT calculations (B3LYP functional, 6-31G(d) basis set).
  • Solvation models : Include implicit solvation (e.g., PCM) to mimic aqueous or organic environments.
  • Transition state analysis : IRC (intrinsic reaction coordinate) calculations validate proposed mechanisms .

Q. How does the quinoline moiety influence the compound’s redox behavior in biological systems?

The quinoline ring enhances π-π stacking with aromatic residues in enzymes, potentially inhibiting targets like nicotinamide phosphoribosyltransferase (NAMPT). Electrochemical studies (cyclic voltammetry) show reversible redox peaks at ~–0.5 V (vs. Ag/AgCl), indicating utility in electron-transfer pathways. Compare with analogs (e.g., O-cyclobutylmethyl derivatives) to isolate steric/electronic effects .

Methodological Notes

  • Contradiction resolution : Cross-validate experimental and computational data using free energy profiles (e.g., Figure 3 in ).
  • Analytical validation : Include internal standards (e.g., deuterated analogs) for quantitative MS analysis .

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